molecular formula C7H4INO B1390061 6-Iodofuro[3,2-b]pyridine CAS No. 1131335-68-6

6-Iodofuro[3,2-b]pyridine

Cat. No.: B1390061
CAS No.: 1131335-68-6
M. Wt: 245.02 g/mol
InChI Key: CWYHCZNHNCLALA-UHFFFAOYSA-N
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Description

6-Iodofuro[3,2-b]pyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an iodine atom attached to the furo[3,2-b]pyridine ring system. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-Iodofuro[3,2-b]pyridine typically involves the iodination of furo[3,2-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Iodofuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Iodofuro[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-Iodofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the furo[3,2-b]pyridine ring system play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

6-Iodofuro[3,2-b]pyridine can be compared with other similar compounds such as:

  • 5-Bromofuro[2,3-b]pyridine
  • 7-Bromoimidazo[1,2-a]pyridine
  • 6-Ethynylfuro[3,2-b]pyridine

These compounds share similar structural features but differ in their substituents and specific properties.

Properties

IUPAC Name

6-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYHCZNHNCLALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673941
Record name 6-Iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131335-68-6
Record name 6-Iodofuro[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131335-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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